
Iridium muriate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium muriate, also known as iridium chloride, is a chemical compound composed of iridium and chlorine. It is typically found in the form of iridium(III) chloride (IrCl₃) or iridium(IV) chloride (IrCl₄). Iridium is a rare and precious metal known for its high density, corrosion resistance, and high melting point. This compound is used in various applications, including catalysis, electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Iridium muriate can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. This process produces iridium(III) chloride:
2 Ir (s) + 3 Cl2(g) → 2 IrCl3(s)
Another method involves the dissolution of iridium in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by the evaporation of the solution to yield iridium(IV) chloride:
Ir (s) + 4 HCl (aq) + 2 HNO3(aq) → IrCl4(aq) + 2 NO2(g) + 2 H2O (l)
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of iridium sponge or powder at elevated temperatures. The process is carried out in a controlled environment to ensure the purity of the final product. The resulting iridium chloride is then purified through recrystallization or sublimation.
化学反应分析
Types of Reactions
Iridium muriate undergoes various chemical reactions, including:
Oxidation: Iridium(III) chloride can be oxidized to iridium(IV) chloride using strong oxidizing agents such as chlorine gas.
Reduction: Iridium(IV) chloride can be reduced to iridium(III) chloride using reducing agents like hydrogen gas.
Substitution: Iridium chloride can undergo ligand substitution reactions with various ligands, forming complexes with different properties.
Common Reagents and Conditions
Oxidation: Chlorine gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands such as phosphines, amines, and carbonyls under controlled conditions.
Major Products Formed
Oxidation: Iridium(IV) chloride (IrCl₄).
Reduction: Iridium(III) chloride (IrCl₃).
Substitution: Various iridium complexes depending on the ligands used.
科学研究应用
Iridium muriate has numerous scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: Employed in the development of biosensors and bioimaging agents due to its luminescent properties.
Medicine: Investigated for its potential use in anticancer therapies, particularly in the form of iridium complexes.
Industry: Utilized in the production of high-performance materials, such as electrodes for electrochemical applications and components in electronic devices.
作用机制
The mechanism of action of iridium muriate depends on its specific application. In catalysis, iridium chloride acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological applications, iridium complexes can interact with cellular components, generating reactive oxygen species (ROS) that induce cell death in cancer cells. The molecular targets and pathways involved vary depending on the specific iridium complex and its application.
相似化合物的比较
Iridium muriate can be compared with other iridium compounds and transition metal chlorides:
Iridium(III) chloride vs. Iridium(IV) chloride: Iridium(III) chloride is more stable and commonly used, while iridium(IV) chloride is a stronger oxidizing agent.
Platinum chloride: Similar to iridium chloride, platinum chloride is used in catalysis and anticancer therapies. iridium compounds often exhibit higher stability and different reactivity profiles.
Ruthenium chloride: Another transition metal chloride used in catalysis and medicine. Iridium chloride complexes often show unique photophysical properties compared to ruthenium complexes.
List of Similar Compounds
- Platinum chloride (PtCl₂, PtCl₄)
- Ruthenium chloride (RuCl₃)
- Rhodium chloride (RhCl₃)
- Palladium chloride (PdCl₂)
This compound stands out due to its unique combination of stability, reactivity, and photophysical properties, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
iridium;tetrachloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir/h4*1H;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNUNVVUJULQZ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Ir-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12645-45-3 |
Source


|
| Record name | Iridium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
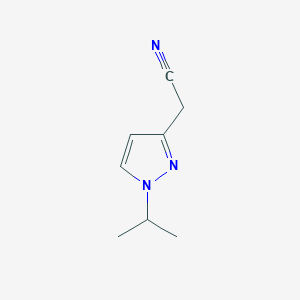
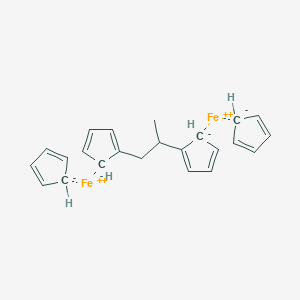
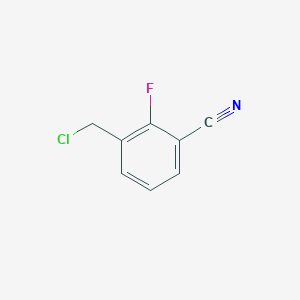
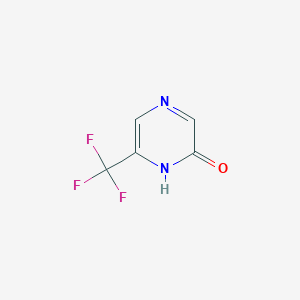
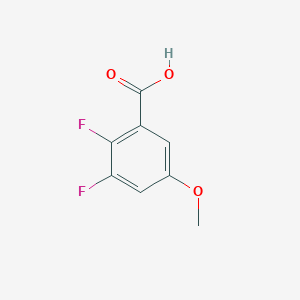
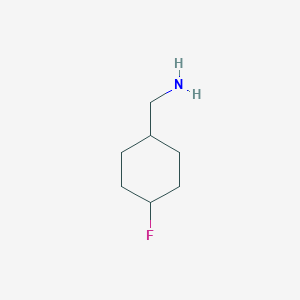
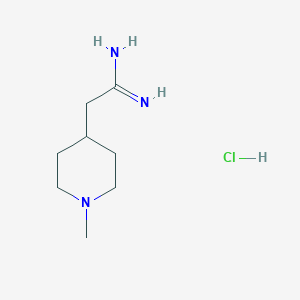
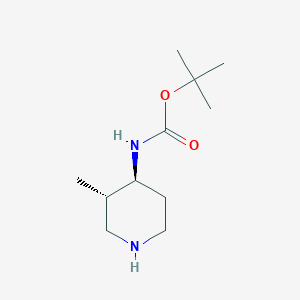

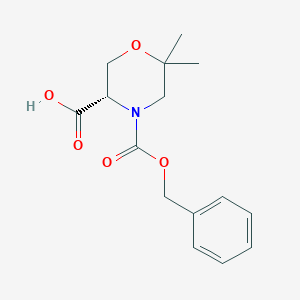
![4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3365847.png)
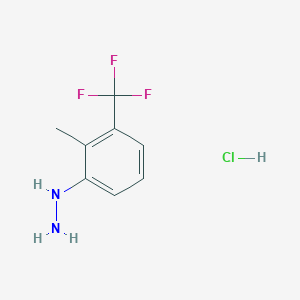
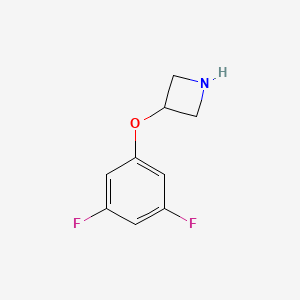
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
